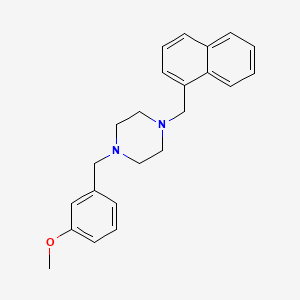![molecular formula C15H20ClNO2 B5145923 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B5145923.png)
1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine, also known as JNJ-40411813, is a novel selective dopamine D2 receptor antagonist. It was first synthesized by Janssen Pharmaceutica in 2011. Since then, it has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine selectively binds to dopamine D2 receptors and inhibits their activity. This leads to a decrease in dopamine signaling, which has been implicated in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects
Studies have shown that 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine can modulate the release of dopamine in the brain and alter the activity of other neurotransmitters such as glutamate and GABA. It has also been shown to have anxiolytic and antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine is its high selectivity for dopamine D2 receptors, which allows for more precise targeting of this receptor subtype. However, its limited solubility in water and low bioavailability may pose challenges for its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine in scientific research. These include further investigation of its therapeutic potential in the treatment of psychiatric disorders, as well as its use as a tool to study the role of dopamine D2 receptors in various physiological and pathological conditions. Additionally, the development of more potent and selective dopamine D2 receptor antagonists based on the structure of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine may lead to the discovery of new treatments for these disorders.
Métodos De Síntesis
The synthesis of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine involves the reaction of 1-(4-bromobutanoyl)pyrrolidine with 4-chloro-2-methylphenol in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product.
Aplicaciones Científicas De Investigación
1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine has been used in various scientific studies to investigate the role of dopamine D2 receptors in different physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and addiction.
Propiedades
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-12-11-13(16)6-7-14(12)19-10-4-5-15(18)17-8-2-3-9-17/h6-7,11H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBPXXWHYQTFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5145854.png)
![cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145870.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5145881.png)


![N-methyl-N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine](/img/structure/B5145895.png)
![methyl 4-[(2-ethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5145906.png)
![1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5145913.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5145921.png)
![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5145922.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[2-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5145924.png)
![10-acetyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5145927.png)